molecular formula C4H5NO3 B12273776 (3R)-2-oxoazetidine-3-carboxylic acid

(3R)-2-oxoazetidine-3-carboxylic acid

Cat. No.: B12273776
M. Wt: 115.09 g/mol
InChI Key: TUKBZULTJRRCPE-UWTATZPHSA-N
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Description

(3R)-2-oxoazetidine-3-carboxylic acid is a four-membered heterocyclic compound containing a nitrogen atom It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2-oxoazetidine-3-carboxylic acid typically involves the manipulation of functional groups on precursor molecules. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the formation of a four-membered ring structure. Another approach involves the Suzuki–Miyaura cross-coupling reaction, which uses brominated pyrazole–azetidine hybrids with boronic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-2-oxoazetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives. Substitution reactions can result in a variety of functionalized azetidine derivatives.

Scientific Research Applications

(3R)-2-oxoazetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-2-oxoazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or substrate for various enzymes, affecting their activity and function. The ring strain and unique reactivity of the azetidine ring play a crucial role in its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-2-oxoazetidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both an oxo group and a carboxylic acid group. This combination of functional groups and stereochemistry imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C4H5NO3

Molecular Weight

115.09 g/mol

IUPAC Name

(3R)-2-oxoazetidine-3-carboxylic acid

InChI

InChI=1S/C4H5NO3/c6-3-2(1-5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-/m1/s1

InChI Key

TUKBZULTJRRCPE-UWTATZPHSA-N

Isomeric SMILES

C1[C@H](C(=O)N1)C(=O)O

Canonical SMILES

C1C(C(=O)N1)C(=O)O

Origin of Product

United States

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